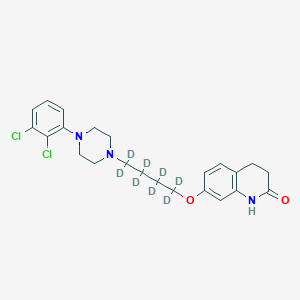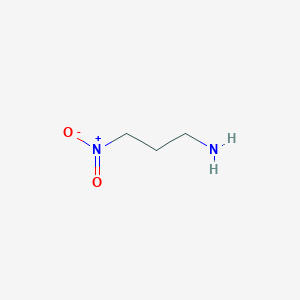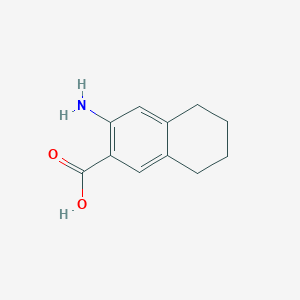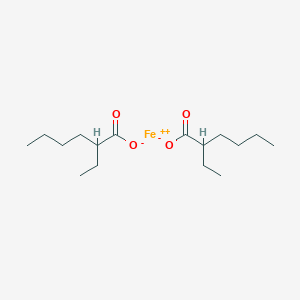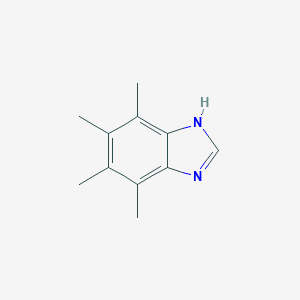
4,5,6,7-Tetramethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetramethyl-1H-benzimidazole, also known as TMB or tetramethylbenzimidazole, is a heterocyclic organic compound with a molecular formula of C10H12N2. TMB is widely used in scientific research due to its unique properties, including its ability to act as a redox indicator, a catalyst, and a ligand for metal complexes.
Mécanisme D'action
4,5,6,7-Tetramethyl-1H-benzimidazole acts as a redox indicator by undergoing a color change from colorless to blue in the presence of hydrogen peroxide and other oxidants. The mechanism of this reaction involves the oxidation of 4,5,6,7-Tetramethyl-1H-benzimidazole to its blue-colored form, which is accompanied by the reduction of the oxidant. 4,5,6,7-Tetramethyl-1H-benzimidazole also acts as a catalyst by facilitating the reaction between organic compounds, such as the reaction between aldehydes and amines to form imines. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the reactants, which lowers the activation energy of the reaction. 4,5,6,7-Tetramethyl-1H-benzimidazole acts as a ligand for metal complexes by coordinating with a metal ion to form a stable complex. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the metal ion through its nitrogen atoms.
Effets Biochimiques Et Physiologiques
4,5,6,7-Tetramethyl-1H-benzimidazole has no known biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its high sensitivity and selectivity as a redox indicator, its ability to catalyze a wide range of organic reactions, and its ability to coordinate with a variety of metal ions. The limitations of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
For the use of 4,5,6,7-Tetramethyl-1H-benzimidazole in scientific research include the development of new synthesis methods for 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives, the study of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential drug target for the treatment of diseases, and the investigation of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential biomarker for the detection of oxidative stress in living organisms.
In conclusion, 4,5,6,7-Tetramethyl-1H-benzimidazole is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for the detection of oxidants, the synthesis of organic compounds, and the study of coordination chemistry. Further research on 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives may lead to new discoveries in the fields of chemistry, biochemistry, and medicine.
Méthodes De Synthèse
4,5,6,7-Tetramethyl-1H-benzimidazole can be synthesized through several methods, including the reaction of o-phenylenediamine with formaldehyde and methyl alcohol, the reaction of o-phenylenediamine with paraformaldehyde and methyl alcohol, and the reaction of o-phenylenediamine with methyl alcohol and dimethyl sulfate. The most common method for the synthesis of 4,5,6,7-Tetramethyl-1H-benzimidazole is the reaction of o-phenylenediamine with formaldehyde and methyl alcohol under acidic conditions.
Applications De Recherche Scientifique
4,5,6,7-Tetramethyl-1H-benzimidazole is widely used in scientific research as a redox indicator in the detection of hydrogen peroxide and other oxidants. 4,5,6,7-Tetramethyl-1H-benzimidazole is also used as a catalyst in the synthesis of organic compounds, such as the synthesis of imines and benzimidazoles. Additionally, 4,5,6,7-Tetramethyl-1H-benzimidazole is used as a ligand for metal complexes in the study of coordination chemistry.
Propriétés
Numéro CAS |
106148-67-8 |
|---|---|
Nom du produit |
4,5,6,7-Tetramethyl-1H-benzimidazole |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4,5,6,7-tetramethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13) |
Clé InChI |
DNTYIZWXLLFMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
SMILES canonique |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Synonymes |
1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



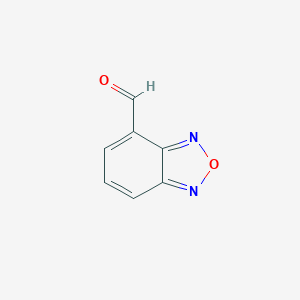
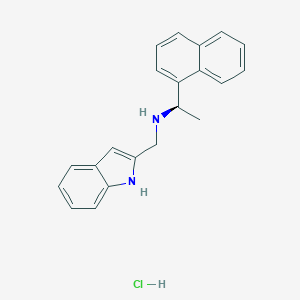
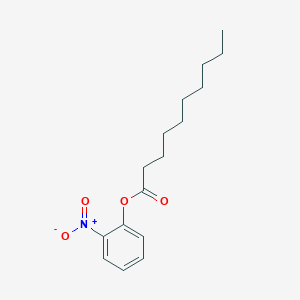
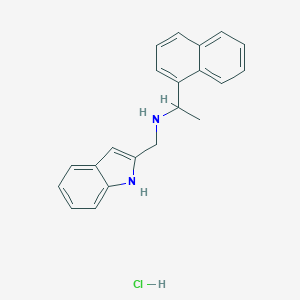
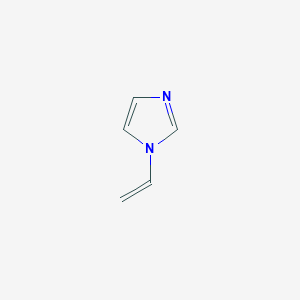

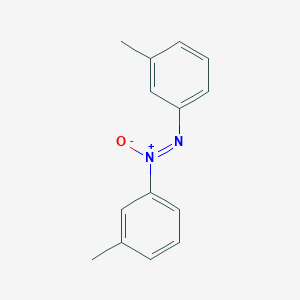
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
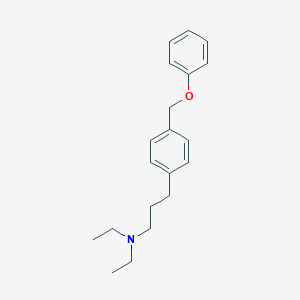
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)
